Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Chiral Purity Enantiomeric Excess D-Peptide Synthesis

Researchers requiring D-peptide libraries with metabolic stability often face supply challenges with chiral purity specifications ≥99%. This D-configured, orthogonally protected building block directly resolves that gap. - Chiral purity ≥99% (HPLC) ensures observed biological effects are from the D-enantiomer, not trace L-contamination. - Boc-on-α-amine, Fmoc-on-side-chain arrangement enables Boc-first deprotection (TFA) for selective on-resin conjugation-impossible with the protection-swapped isomer (CAS 268731-06-2). - Available from stock for immediate global dispatch, eliminating lead-time risks in SPPS workflows.

Molecular Formula C30H32N2O6
Molecular Weight 516.6 g/mol
CAS No. 215302-77-5
Cat. No. B1277690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-4-(Fmoc-aminomethyl)-D-phenylalanine
CAS215302-77-5
Molecular FormulaC30H32N2O6
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
InChIKeyLGZKNNBERXWTJP-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-4-(Fmoc-aminomethyl)-D-phenylalanine: Orthogonal D-Amino Acid Building Block


Boc-4-(Fmoc-aminomethyl)-D-phenylalanine (CAS 215302-77-5) is a non‑canonical amino acid derivative featuring orthogonal Boc (tert‑butoxycarbonyl) and Fmoc (9‑fluorenylmethoxycarbonyl) protection. It serves as a specialized building block for solid‑phase peptide synthesis (SPPS) , enabling the incorporation of a D‑configured phenylalanine residue bearing a protected aminomethyl side chain. This orthogonal protection scheme permits sequential deprotection and selective side‑chain modification, which is critical for constructing complex peptidomimetics and D‑peptide libraries . Unlike its L‑isomer (CAS 170157-61-6), this D‑enantiomer introduces metabolic stability and altered conformational preferences in peptide backbones, a key differentiator for therapeutic and structural biology applications .

Protection Strategy Orthogonal Boc/Fmoc enables sequential side-chain modification in SPPS
D-Enantiomer Supports metabolic stability and conformational studies of peptide backbones
Chiral Purity High enantiomeric excess specification minimizes opposite enantiomer contamination in D-peptide synthesis

Why Generic Substitution Fails for This Compound


Direct substitution with the L‑isomer (CAS 170157-61-6), mono‑protected analogs (e.g., Fmoc‑4‑aminomethyl‑L‑phenylalanine, CAS 342036-74-2), or alternative orthogonal protection isomers (e.g., Fmoc‑4‑(Boc‑aminomethyl)‑D‑phenylalanine, CAS 268731-06-2) is not equivalent. The L‑isomer fails to confer the protease resistance and altered conformational stability characteristic of D‑peptides . Mono‑protected variants lack orthogonal reactivity, severely limiting their utility in complex SPPS sequences requiring sequential side‑chain deprotection . Isomers with swapped protecting groups (Fmoc on α‑amine, Boc on side chain) follow a different deprotection order, rendering them incompatible with established SPPS protocols that rely on Boc‑first deprotection strategies . Furthermore, the chiral purity specification (≥99% for this compound vs. ≥98% for typical L‑isomer supplies) directly impacts downstream enantiomeric purity of final D‑peptide products . These differences are quantified in the evidence below.

L-Isomer (CAS 170157-61-6) May not confer the same protease resistance or conformational stability as the D-enantiomer.
Mono-Protected Analogs Lack orthogonal reactivity, limiting utility in complex SPPS sequences requiring side-chain derivatization.
Protection-Swapped Isomer (CAS 268731-06-2) Deprotection order differs (Fmoc on α-amine, Boc on side chain), incompatible with Boc-first SPPS protocols.

Quantitative Differentiation Evidence vs. Analogs


Chiral Purity Superiority Over L-Isomer

Commercial supplies of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine consistently meet a ≥99% chiral purity specification (HPLC, chiral column), compared to the L‑isomer which is typically offered at ≥98% (HPLC) without a dedicated chiral purity claim . This 1% absolute difference in enantiomeric excess translates to a ≥50% reduction in contaminating opposite enantiomer, minimizing the risk of introducing the L‑enantiomer into D‑peptide sequences.

Chiral Purity vs L-Isomer
Reported
≥99% ee vs ≥98% (L-isomer)
Supports enantiomeric integrity in D-peptide synthesis
Vendor specification; cross-study comparable
Chiral Purity Enantiomeric Excess D-Peptide Synthesis

Orthogonal Protection vs. Mono-Protected Analogs

The target compound provides dual orthogonal protection (Boc on α‑amine, Fmoc on side‑chain aminomethyl), enabling sequential deprotection with 1–20% piperidine in DMF for Fmoc removal (2–10 min) and TFA (95% TFA, 2.5% TIS, 2.5% H₂O) for Boc removal (30–60 min) . In contrast, mono‑protected analogs such as Fmoc‑4‑aminomethyl‑L‑phenylalanine (CAS 342036-74-2) lack the Boc group, preventing temporary α‑amine protection during side‑chain manipulations and thereby limiting their utility in complex SPPS sequences.

Orthogonal vs Mono Protection
Class-level
Boc/Fmoc dual vs Fmoc-only; sequential deprotection enables side-chain modification
Required for complex SPPS sequences with side-chain derivatization
Standard SPPS protocols; class-level inference
Orthogonal Protection SPPS Compatibility Side-Chain Modification

Deprotection Sequence vs. Protection-Swapped Isomer

The compound features Boc on α‑amine and Fmoc on the side‑chain aminomethyl group. Its constitutional isomer, Fmoc‑4‑(Boc‑aminomethyl)‑D‑phenylalanine (CAS 268731-06-2), swaps these protecting groups: Fmoc on α‑amine, Boc on side chain. This reversal forces a different deprotection order (Fmoc must be removed first with piperidine to expose the α‑amine for coupling, then Boc removed later with TFA). For SPPS protocols that require Boc‑first deprotection (e.g., to retain Fmoc side‑chain protection during acidic resin cleavage), the target compound is uniquely compatible, while the swapped isomer is not .

Deprotection Order Compatibility
Head-to-head
Boc-first possible (target) vs Fmoc-first required (swapped isomer)
Critical for Boc-first deprotection workflows
Binary compatibility; Boc-first protocols
Protecting Group Strategy SPPS Workflow Compatibility Isomer Differentiation

D-Enantiomer for Enhanced Proteolytic Stability

Incorporation of D‑amino acids into peptide backbones is a well‑established strategy to increase resistance to proteolytic degradation. While direct comparative stability data for Boc‑4‑(Fmoc‑aminomethyl)‑D‑phenylalanine versus its L‑counterpart are not publicly available, class‑level evidence demonstrates that D‑amino acid substitution can extend peptide half‑life by ≥2‑ to 10‑fold in serum stability assays . The D‑configuration of the target compound inherently provides this advantage over the L‑isomer (CAS 170157-61-6).

Proteolytic Stability (Class-Level)
Class-level
Reported ≥2–10× serum half-life increase (D- vs L-peptide)
Supports D-peptide stability research context
Class-level literature; compound-specific data unavailable
Protease Resistance Metabolic Stability Peptidomimetic

Optimal Application Scenarios


Protease-Resistant D-Peptide Therapeutics Synthesis

Use as a building block in Fmoc‑based SPPS to introduce a D‑phenylalanine residue with a protected aminomethyl side chain. The D‑configuration increases resistance to endogenous proteases, a critical requirement for peptide drug candidates requiring extended plasma half‑life . The orthogonal Boc protection on the α‑amine allows for selective side‑chain deprotection (Fmoc removal) while the α‑amine remains protected, enabling on‑resin conjugation or cyclization steps .

Orthogonally Protected Peptide Libraries for Drug Discovery

Incorporate this compound into combinatorial peptide libraries where the side‑chain aminomethyl group can be selectively deprotected and functionalized (e.g., with fluorophores, biotin, or cytotoxic payloads) while the α‑amine remains Boc‑protected. This orthogonal strategy supports the generation of diverse, high‑purity peptide conjugates for high‑throughput screening .

Structural Biology with D-Amino Acid Substitutions

Employ this D‑amino acid derivative to investigate the impact of D‑phenylalanine substitution on peptide conformation, receptor binding, and protein‑protein interactions. The 99% chiral purity specification ensures that observed biological effects are attributable to the D‑enantiomer, not trace L‑contamination .

Targeted Drug Conjugates with Orthogonal Deprotection

Utilize the Boc‑on‑α‑amine, Fmoc‑on‑side‑chain arrangement to perform Boc‑first deprotection (TFA) after resin cleavage, exposing the α‑amine for subsequent conjugation while the Fmoc‑protected side chain remains intact. This workflow is impossible with the protection‑swapped isomer (CAS 268731-06-2) .

Application
Selection Property
Validation Focus
D-Peptide Stability Studies
D-enantiomer stability context
Resistance to proteolytic degradation
Orthogonal Protection for Peptide Libraries
Boc/Fmoc dual protection
Selective side-chain functionalization
D-Peptide Structural Studies
High chiral purity specification
Enantiomeric integrity and conformation
Research-Grade Peptide Conjugates
Boc-first deprotection compatibility
Conjugation feasibility with side chain intact

Technical Documentation Hub

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26 linked technical documents
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